Tris(1-chloro-2-propyl) phosphate
Overview
Description
Tris(1-chloro-2-propyl) phosphate: is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, polyvinyl chloride (PVC), and ethylene-vinyl acetate (EVA) to enhance their fire resistance properties . The compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.
Mechanism of Action
Target of Action
TCPP primarily targets polyurethane foams, where it acts as a flame retardant . It is also used in minor amounts in PVC and EVA .
Mode of Action
TCPP works by inhibiting the process of combustion. It prevents oxygen from entering the combustion area, thereby slowing down the spread of flames . This makes it an effective flame retardant for various materials.
Biochemical Pathways
Studies have shown that tcpp can induce dna damage and affect dna methylation in human peripheral blood mononuclear cells
Pharmacokinetics
Information on the pharmacokinetics of TCPP is limited. It has been detected in plasma, indicating that it can be absorbed and distributed in the body
Result of Action
TCPP has been found to induce DNA damage and decrease the level of DNA methylation in human peripheral blood mononuclear cells . It has also been found to decrease the viability of these cells . These molecular and cellular effects suggest that TCPP may have cytotoxic effects.
Action Environment
TCPP is a persistent compound that can be found in various environmental media, including water, air, soil, and organisms . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, a study found that TCPP could be degraded by the synergistic effect of persulfate and zero-valent iron during a mechanochemical process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1-chloro-2-propyl) phosphate is synthesized industrially by reacting propylene oxide with phosphoryl chloride. This reaction typically produces a mixture of isomers, with the tris(2-chloro-1-methylethyl) phosphate isomer being the most dominant .
Industrial Production Methods: The industrial production of this compound involves the continuous reaction of propylene oxide with phosphoryl chloride under controlled conditions. The reaction is carried out in a closed system to minimize exposure and ensure safety. The resulting product is then purified to obtain the desired isomer composition .
Chemical Reactions Analysis
Types of Reactions: Tris(1-chloro-2-propyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of phosphoric acid derivatives.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted phosphates.
Major Products Formed: The major products formed from these reactions include phosphoric acid, chloropropanol derivatives, and substituted phosphates .
Scientific Research Applications
Chemistry: Tris(1-chloro-2-propyl) phosphate is used as a flame retardant in various polymeric materials, including polyurethane foams, PVC, and EVA. It is also used in the synthesis of other organophosphate compounds .
Biology and Medicine: Research has shown that this compound can induce DNA damage and affect DNA methylation in human peripheral blood mononuclear cells . It is also studied for its potential effects on human erythrocytes, including oxidative stress and hemolysis .
Industry: The compound is widely used in the production of flame-retardant materials for furniture, textiles, electronics, and automotive applications. It is also used as a plasticizer in various industrial processes .
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): Another chlorinated organophosphate flame retardant with similar applications but different toxicity profiles.
Tris(2-chloroisopropyl) phosphate (TCIP): An isomer of tris(1-chloro-2-propyl) phosphate with similar flame-retardant properties.
Uniqueness: this compound is unique due to its specific isomer composition, which provides a balance of flame-retardant efficacy and lower toxicity compared to some other organophosphate flame retardants . Its ability to induce DNA damage and oxidative stress also distinguishes it from other similar compounds .
Properties
IUPAC Name |
tris(1-chloropropan-2-yl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPUXDNESXNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20016 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026259 | |
Record name | Tris(2-chloroisopropyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(1-chloro-2-propyl) phosphate is a clear colorless viscous liquid. (NTP, 1992), Liquid, Colorless viscous liquid; [CAMEO] Colorless liquid; [Albemarle MSDS] | |
Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20016 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(1-chloro-2-propyl)phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
235-248 °C | |
Record name | Tri-(2-chloroisopropyl) phosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 200 °F (NTP, 1992), 218 - 220 °C (424 - 428 °F) - Open Cup | |
Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20016 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tri-(2-chloroisopropyl) phosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 1.6X10+3 mg/L at 25 °C | |
Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20016 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tri-(2-chloroisopropyl) phosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 1.29 at 25 °C | |
Record name | Tri-(2-chloroisopropyl) phosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0092 [mmHg] | |
Record name | Tris(1-chloro-2-propyl)phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
13674-84-5 | |
Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20016 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tris(2-chloroisopropyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13674-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-(2-chloroisopropyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-chloroisopropyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-chloro-1-methylethyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-CHLOROISOPROPYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRT22GFY70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tri-(2-chloroisopropyl) phosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-42 °C | |
Record name | Tri-(2-chloroisopropyl) phosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is TCPP commonly found?
A1: TCPP is frequently detected in various environmental compartments and consumer products due to its widespread use. This includes indoor environments like homes, offices, and classrooms [], as well as outdoor environments such as air, water, and soil [, , , ]. TCPP is commonly added to materials like polyurethane foam insulation, textiles, furniture, and plastics to reduce flammability and enhance material properties [, , ].
Q2: Why is there growing concern about TCPP in the environment?
A2: Despite its benefits as a flame retardant, the extensive use of TCPP has led to its ubiquitous presence in the environment, raising concerns about potential ecological and human health risks []. TCPP has been detected in various environmental matrices, including air, water, soil, and sediment, indicating its potential for long-range transport and persistence [, , , ].
Q3: How does TCPP behave in the environment?
A3: TCPP can be released into the environment during manufacturing, use, and disposal of treated products []. Once released, it can partition into different environmental compartments, including air, water, soil, and sediment. [, , ]. Studies have shown that TCPP can undergo long-range atmospheric transport, reaching remote regions like the Arctic [, , ].
Q4: Can TCPP be degraded in the environment?
A4: Research suggests that TCPP can undergo biodegradation and photodegradation processes, although its persistence varies depending on environmental conditions and microbial communities [, ]. Studies have identified Dehalococcoides-containing enrichment cultures capable of transforming TCPP into bis(1-chloro-2-propyl) phosphate and propene [].
Q5: How are humans exposed to TCPP?
A5: Humans are primarily exposed to TCPP through inhalation of contaminated air and ingestion of dust particles containing TCPP [, ]. Other potential exposure routes include dermal contact with treated materials and consumption of contaminated food [, , ]. Children are considered a particularly vulnerable population due to their higher hand-to-mouth activity and greater exposure to house dust [].
Q6: What are the known toxicological effects of TCPP?
A6: Research on the toxicological effects of TCPP is ongoing, and while definitive conclusions about its long-term health impacts are still under investigation, studies have shown that TCPP exposure can induce various adverse effects in both in vitro and in vivo models [, , , ]. For instance, TCPP has been linked to developmental toxicity in zebrafish embryos, potentially disrupting thyroid hormone levels and lipid metabolism [, ].
Q7: What is the current understanding of TCPP's carcinogenicity?
A7: The carcinogenicity of TCPP is still under investigation, and definitive conclusions are yet to be reached. Some studies have raised concerns about the potential carcinogenicity of certain organophosphate flame retardants, including TCPP [, ], necessitating further research to comprehensively evaluate the long-term health effects of TCPP exposure in humans.
Q8: How is TCPP analyzed in environmental and biological samples?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for analyzing TCPP in environmental and biological samples [, ]. This method involves separating and detecting different chemical compounds based on their mass-to-charge ratios, allowing for accurate quantification of TCPP levels [, ].
Q9: What are the alternatives to TCPP?
A9: With growing concerns about the potential health and environmental impacts of TCPP, research is increasingly focusing on identifying safer and more sustainable alternatives []. These include halogen-free flame retardants, such as triethyl phosphate (TEP), which have shown promising results in terms of fire safety performance and reduced environmental persistence [].
Q10: How can the environmental impact of TCPP be minimized?
A10: Minimizing the environmental impact of TCPP requires a multifaceted approach, encompassing responsible manufacturing practices, waste management strategies, and the development of safer alternatives [, ]. This includes implementing efficient recycling and waste management programs for TCPP-containing products to reduce their release into the environment [].
Q11: What are the key research needs regarding TCPP?
A11: Further research is needed to fully elucidate the long-term health effects of TCPP exposure, particularly its potential carcinogenicity and endocrine-disrupting effects [, ]. Additionally, investigating the fate and transport of TCPP in various environmental compartments, as well as developing efficient remediation technologies, remains crucial [, ].
Q12: What are the future directions for TCPP research?
A12: Future research should prioritize the development and implementation of safer and more sustainable alternatives to TCPP, with a focus on minimizing potential risks to human health and the environment []. Additionally, advancing our understanding of TCPP's interactions with biological systems and developing more accurate exposure assessment tools are crucial steps toward mitigating potential risks associated with this widely used compound [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.